molecular formula C5H7BrFN3 B11786164 4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-3-amine

4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-3-amine

Cat. No.: B11786164
M. Wt: 208.03 g/mol
InChI Key: IHKMGDCBVRNTEP-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-3-amine is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-bromo-1H-pyrazole.

    Fluoroethylation: The 4-bromo-1H-pyrazole undergoes a nucleophilic substitution reaction with 2-fluoroethylamine under controlled conditions to introduce the fluoroethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The presence of the bromine and fluoroethyl groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole
  • 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid

Properties

Molecular Formula

C5H7BrFN3

Molecular Weight

208.03 g/mol

IUPAC Name

4-bromo-1-(2-fluoroethyl)pyrazol-3-amine

InChI

InChI=1S/C5H7BrFN3/c6-4-3-10(2-1-7)9-5(4)8/h3H,1-2H2,(H2,8,9)

InChI Key

IHKMGDCBVRNTEP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCF)N)Br

Origin of Product

United States

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